molecular formula C6H9ClN2O2 B1354118 4-(2-Chloroacetyl)piperazin-2-one CAS No. 59701-84-7

4-(2-Chloroacetyl)piperazin-2-one

Cat. No.: B1354118
CAS No.: 59701-84-7
M. Wt: 176.6 g/mol
InChI Key: QVVYHRBAOTZFOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloroacetyl)piperazin-2-one is a chemical compound with the molecular formula C6H9ClN2O2 and a molecular weight of 176.6 g/mol It is a piperazine derivative, characterized by the presence of a chloroacetyl group attached to the piperazinone ring

Mechanism of Action

Target of Action

The primary target of 4-(2-Chloroacetyl)piperazin-2-one is DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for introducing negative supercoils into DNA, which helps to counteract the positive supercoils that are introduced during DNA replication and transcription .

Mode of Action

This compound interacts with DNA gyrase in a unique way, allowing for a more potent antibacterial effect and activity against current quinolone-resistant bacterial strains . The compound binds to the enzyme and prevents it from carrying out its supercoiling activity, thereby inhibiting DNA replication and leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. Without the ability to introduce negative supercoils, the DNA becomes overwound and cannot be properly separated during replication . This leads to a halt in the replication process and ultimately results in cell death .

Pharmacokinetics

Quinolones are generally well absorbed after oral administration, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication, leading to cell death . The compound shows promising direct activity against Gram-negative strains, and anti-biofilm activity against Gram-positive strains .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain ions or pH levels can affect the compound’s stability and efficacy . .

Biochemical Analysis

Biochemical Properties

4-(2-Chloroacetyl)piperazin-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as DNA gyrase, which is crucial for DNA replication and transcription . This inhibition can lead to the disruption of bacterial growth and replication, making this compound a potential antimicrobial agent. Additionally, it can interact with proteins involved in cell signaling pathways, affecting cellular communication and function.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of DNA gyrase, preventing the enzyme from performing its function in DNA replication . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, this compound can inhibit other enzymes by binding to their active sites or allosteric sites, leading to changes in their activity and downstream effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness Long-term exposure to this compound can result in sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as cell death and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . It can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. For example, the compound can affect the glycolytic pathway by inhibiting enzymes involved in glucose metabolism, resulting in altered energy production and cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and tissues, where it can exert its effects. The distribution of this compound can also be influenced by its chemical properties, such as solubility and stability, which affect its ability to penetrate cell membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the nucleus to interact with DNA gyrase or other nuclear proteins, or it may be directed to the cytoplasm to inhibit enzymes involved in metabolic pathways. The subcellular localization of this compound can influence its effectiveness and specificity in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroacetyl)piperazin-2-one typically involves the reaction of piperazin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is usually conducted at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetyl)piperazin-2-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl group in the piperazinone ring can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Chloroacetyl)piperazin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoacetyl)piperazin-2-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.

    4-(2-Iodoacetyl)piperazin-2-one: Contains an iodoacetyl group.

    4-(2-Fluoroacetyl)piperazin-2-one: Contains a fluoroacetyl group.

Uniqueness

4-(2-Chloroacetyl)piperazin-2-one is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and biological activity. The chloroacetyl group is more reactive than its bromo, iodo, and fluoro counterparts, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

4-(2-chloroacetyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c7-3-6(11)9-2-1-8-5(10)4-9/h1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVYHRBAOTZFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462599
Record name 4-(2-Chloroacetyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59701-84-7
Record name 4-(2-Chloroacetyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59701-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chloroacetyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloroacetyl)piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.